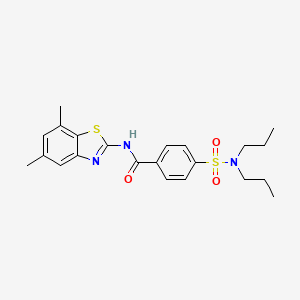

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Description

N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a benzamide derivative featuring a benzothiazole scaffold substituted with methyl groups at positions 5 and 7, coupled with a dipropylsulfamoyl moiety at the para position of the benzamide ring. The benzothiazole core is known for its electron-rich aromatic system, enhancing binding interactions with biological targets, while the sulfamoyl group contributes to solubility and metabolic stability .

Properties

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S2/c1-5-11-25(12-6-2)30(27,28)18-9-7-17(8-10-18)21(26)24-22-23-19-14-15(3)13-16(4)20(19)29-22/h7-10,13-14H,5-6,11-12H2,1-4H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOGOZDZJOOCJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=CC(=C3S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Sulfonamide Substituents : The dipropylsulfamoyl group distinguishes it from simpler sulfonamides (e.g., phenylsulfonyl in triazoles [7–9]). Bulkier alkyl chains may improve lipophilicity and membrane permeability compared to analogues like L5, which features a propargyl-linked sulfonamide .

- Electron-Withdrawing Groups : The absence of halogens (e.g., fluorine in BDM41906) may reduce metabolic degradation but could also diminish electronegative interactions with target proteins .

Physicochemical Properties

- Solubility: The dipropylsulfamoyl group likely improves aqueous solubility compared to non-sulfonylated benzothiazoles. However, it may be less soluble than smaller sulfonamides (e.g., L5) due to increased hydrophobicity.

- Tautomerism : Unlike triazole-thiones [7–9], which exhibit thiol-thione tautomerism, the benzothiazole scaffold remains conformationally stable, avoiding equilibrium-related pharmacokinetic variability .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) confirm proton environments and carbon backbone .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (expected m/z ~460–470) .

- FTIR : Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .

How does the compound’s stability under varying pH and temperature conditions impact its storage and experimental use?

Basic Research Question

- pH Stability : Stable at pH 5–9 (25°C), but hydrolyzes under extreme acidic (pH <3) or alkaline (pH >11) conditions, forming sulfonic acid derivatives .

- Thermal Stability : Decomposes above 150°C; store at –20°C in anhydrous, inert environments (argon atmosphere) .

- Light Sensitivity : Susceptible to photodegradation; use amber vials for long-term storage .

What in vitro assays are recommended to evaluate its biological activity, such as antimicrobial or anticancer effects?

Basic Research Question

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes .

How can researchers resolve contradictions in reported biological activities across different studies?

Advanced Research Question

- Dose-Response Analysis : Validate activity thresholds (e.g., IC50 reproducibility across ≥3 independent trials) .

- Structural Confirmation : Re-analyze batches via XRD or NMR to rule out impurities or isomerism .

- Target Specificity : Use CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions .

What computational methods are used to predict binding interactions with biological targets?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., thymidylate synthase) with force fields (AMBER) .

- MD Simulations (GROMACS) : Assess binding stability (50 ns trajectories) under physiological conditions .

- QSAR Modeling : Correlate substituent effects (e.g., dipropylsulfamoyl vs. morpholine-sulfonyl) with activity .

What are the best practices for conducting SAR studies on this compound’s derivatives?

Advanced Research Question

- Scaffold Modification : Replace benzothiazole with thiadiazole or vary alkyl chains on sulfamoyl .

- Bioisosteric Replacement : Substitute dipropylsulfamoyl with piperidine-sulfonyl to enhance solubility .

- Activity Clustering : Use PCA (principal component analysis) to group derivatives by activity profiles .

How to design enzyme inhibition assays to elucidate its mechanism of action?

Advanced Research Question

- Kinetic Assays : Measure Km and Vmax shifts via Lineweaver-Burk plots (e.g., for dihydrofolate reductase) .

- Fluorescent Probes : Use FITC-labeled substrates for real-time monitoring of enzymatic turnover .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB deposition for structural insights) .

What strategies mitigate solubility issues in pharmacological testing?

Advanced Research Question

- Co-Solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Synthesize phosphate or acetylated derivatives for improved bioavailability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

How do structural modifications influence pharmacokinetic properties?

Advanced Research Question

- LogP Optimization : Introduce polar groups (e.g., morpholine) to reduce logP from ~4.5 to ~3.0, enhancing solubility .

- Metabolic Stability : Replace methyl groups with trifluoromethyl to slow CYP450-mediated degradation .

- Plasma Protein Binding : Use SPR (surface plasmon resonance) to assess albumin binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.